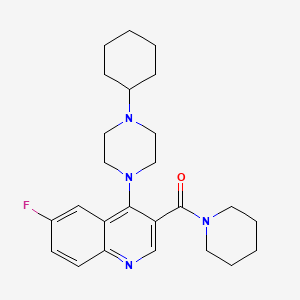![molecular formula C18H13N5O B2748937 2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide CAS No. 1808705-00-1](/img/structure/B2748937.png)
2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide is a complex organic compound featuring a cyano group, a phenylamino group, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 6-(phenylamino)pyridin-3-amine. This intermediate is then reacted with 2-cyanopyridine-4-carboxylic acid under appropriate conditions to form the target compound.
-
Step 1: Synthesis of 6-(phenylamino)pyridin-3-amine
Reactants: 3-aminopyridine, aniline
Conditions: Catalytic amount of acid, reflux
Reaction: Nucleophilic aromatic substitution
-
Step 2: Formation of this compound
Reactants: 6-(phenylamino)pyridin-3-amine, 2-cyanopyridine-4-carboxylic acid
Conditions: Dehydrating agent (e.g., EDCI), base (e.g., triethylamine), solvent (e.g., DMF)
Reaction: Amide bond formation
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Quinone derivatives
Reduction: Primary amines
Substitution: Halogenated pyridine derivatives, substituted amines
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is particularly studied for its interactions with kinases and other proteins involved in cell signaling pathways.
Medicine
In medicine, derivatives of this compound are being explored for their anticancer, antimicrobial, and anti-inflammatory properties. Its ability to modulate biological pathways makes it a promising lead compound in pharmaceutical research.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cell proliferation and survival. The cyano group and the phenylamino moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-N-[6-(methylamino)pyridin-3-yl]pyridine-4-carboxamide
- 2-cyano-N-[6-(ethylamino)pyridin-3-yl]pyridine-4-carboxamide
- 2-cyano-N-[6-(benzylamino)pyridin-3-yl]pyridine-4-carboxamide
Uniqueness
Compared to its analogs, 2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide exhibits unique properties due to the presence of the phenylamino group. This group enhances its binding interactions with biological targets, potentially increasing its efficacy as a therapeutic agent. Additionally, the compound’s specific electronic and steric characteristics contribute to its distinct reactivity profile in chemical reactions.
Propiedades
IUPAC Name |
N-(6-anilinopyridin-3-yl)-2-cyanopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c19-11-16-10-13(8-9-20-16)18(24)23-15-6-7-17(21-12-15)22-14-4-2-1-3-5-14/h1-10,12H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLAJHJWXRXDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)NC(=O)C3=CC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-bromophenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2748856.png)



![N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2748861.png)
![2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2748864.png)

![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide](/img/structure/B2748867.png)
![4-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2748868.png)




